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Abstract

Davalintide (formerly AC2307) is a synthetic, 32-amino acid peptide analogue of human
amylin, engineered for enhanced pharmacological properties in the pursuit of anti-obesity
therapeutics. As a chimera of rat amylin and salmon calcitonin, it was designed to leverage the
anorectic and metabolic benefits of amylin with improved potency and duration of action. This
document provides a comprehensive technical overview of the discovery, synthesis,
mechanism of action, and pharmacological profile of Davalintide, supported by preclinical and
clinical data. Detailed experimental protocols and signaling pathway visualizations are included
to serve as a resource for researchers in the field of metabolic disease and peptide drug
development.

Discovery and Rationale

Amylin is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic -cells,
playing a physiological role in glucose homeostasis and satiety.[1] Its therapeutic potential is
limited by its propensity to aggregate and a short half-life. The first-generation analogue,
pramlintide, overcame the aggregation issue but still required multiple daily injections.
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Davalintide was developed by Amylin Pharmaceuticals as a second-generation
amylinomimetic with the goal of creating a more potent and longer-acting agent suitable for
less frequent administration.[2] It is a chimeric peptide that shares a 49% amino acid sequence
identity with rat amylin and also incorporates features of salmon calcitonin.[3] This design
strategy aimed to enhance binding affinity and signaling at key receptors involved in energy
homeostasis. Preclinical studies demonstrated that Davalintide had enhanced efficacy in
reducing food intake and body weight compared to native amylin.[4] However, development
was later discontinued after Phase Il clinical trials, as it failed to demonstrate superiority over
existing therapies.[2]

Synthesis of Davalintide

The synthesis of Davalintide, a 32-amino acid peptide with a C-terminal amide and a disulfide
bridge, is achieved using standard solid-phase peptide synthesis (SPPS) methodologies. The
most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl)
strategy.

Davalintide Sequence: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-GIn-Glu-
Leu-His-Arg-Leu-GIn-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NHz (Disulfide bridge:
Cys2-Cys’)

Generalized Solid-Phase Peptide Synthesis (SPPS)
Protocol

This protocol outlines the manual synthesis of Davalintide on a Rink Amide resin, which yields
a C-terminally amidated peptide upon cleavage.

e Resin Preparation:

o Swell Rink Amide resin (e.g., 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for
30 minutes in a reaction vessel.

o Wash the resin with DMF (3x).
e Fmoc Deprotection:

o Treat the resin with 20% piperidine in DMF for 5 minutes.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b10819330?utm_src=pdf-body
https://insights.citeline.com/SC007028/Takeda-and-Amylin-take-obesity-combo-forward-as-davalintide-dropped/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8085567/
https://www.benchchem.com/product/b10819330?utm_src=pdf-body
https://www.researchgate.net/publication/40029052_Davalintide_AC2307_a_novel_amylin-mimetic_peptide_Enhanced_pharmacological_properties_over_native_amylin_to_reduce_food_intake_and_body_weight
https://insights.citeline.com/SC007028/Takeda-and-Amylin-take-obesity-combo-forward-as-davalintide-dropped/
https://www.benchchem.com/product/b10819330?utm_src=pdf-body
https://www.benchchem.com/product/b10819330?utm_src=pdf-body
https://www.benchchem.com/product/b10819330?utm_src=pdf-body
https://www.benchchem.com/product/b10819330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of
the Fmoc protecting group from the resin's linker.

o Wash thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove
residual piperidine.

e Amino Acid Coupling:

o In a separate vessel, pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH)
by dissolving it (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a
base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

o Add the activated amino acid solution to the resin and agitate for 2 hours at room
temperature.

o Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is
positive (indicating free amines), repeat the coupling step.

o Peptide Chain Elongation:

o Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each
subsequent amino acid in the Davalintide sequence, from the C-terminus to the N-
terminus.

o Use appropriately side-chain protected amino acids (e.g., Asn(Trt), Arg(Pbf), Cys(Trt),
GIn(Trt), Glu(OtBu), His(Trt), Lys(Boc), Ser(tBu), Thr(tBu), Tyr(tBu)).

o Cleavage and Deprotection:

o After the final amino acid (Fmoc-Lys(Boc)-OH) is coupled and its Fmoc group is removed,
wash the peptidyl-resin with DCM and dry it under vacuum.

o Prepare a cleavage cocktail, typically Reagent K: 82.5% trifluoroacetic acid (TFA), 5%
phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

o Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature. This
simultaneously cleaves the peptide from the resin and removes the side-chain protecting
groups.
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o Peptide Precipitation and Purification:

Filter the resin and collect the TFA solution containing the cleaved peptide.

o

[¢]

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

[¢]

[e]

Dry the crude peptide pellet under vacuum.
e Disulfide Bond Formation and Final Purification:

o Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium
bicarbonate, pH 8.5).

o Stir the solution gently in an open-to-air vessel to facilitate air oxidation of the thiol groups
on Cys? and Cys’ to form the intramolecular disulfide bridge. Monitor reaction completion
with Ellman's reagent and/or mass spectrometry.

o Once cyclization is complete, lyophilize the solution.

o Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC) on a C18 column.

o Confirm the identity and purity of the final product by analytical HPLC and mass
spectrometry.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Solid-Phase Synthesis of Davalintide
4 N\

Preparation

1. Swell Rink Amide Resin in DMF

2. Initial Fmoc Deprotection (20% Piperidine/DMF)

- J

Synthesis Cycle (R‘;peated 31 times)

3. Couple Fmoc-Amino Acid (HBTU/DIPEA)
4. Wash (DMF)

Incomplete

ext Amino Acid

6. Fmoc Deprotection (20% Piperidine/DMF)

7. Wash (DMF/DCM)

Final Amino Acid

Finalization
\i

8. Cleave from Resin & Deprotect Side Chains (TFA Cocktail)
9. Precipitate in Cold Ether
10. Oxidize to Form Disulfide Bridge (pH 8.5)

11. Purify by RP-HPLC

12. Analyze (MS & HPLC)

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Davalintide.
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Mechanism of Action and Signaling

Davalintide exerts its effects by acting as an agonist at multiple receptors within the calcitonin
family. Its primary actions are mediated through the central nervous system, specifically in the
area postrema (AP) and nucleus of the solitary tract (NTS) of the hindbrain, regions known to

regulate appetite and satiety.

» Receptor Binding: Davalintide binds with high affinity to amylin receptors (AMY), calcitonin
receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors. Amylin receptors
are heterodimers, typically composed of the calcitonin receptor core protein (CTR) and a
receptor activity-modifying protein (RAMP).

¢ Neuronal Activation: Upon binding, Davalintide activates these G-protein coupled receptors,
leading to an increase in intracellular cyclic AMP (CAMP). This activation triggers
downstream signaling cascades within the neurons of the AP and NTS.

e Physiological Response: The activation of these neuronal pathways results in:

o Increased Satiety: Signals are relayed to higher brain centers, such as the hypothalamus,
promoting a feeling of fullness and reducing food intake.

o Delayed Gastric Emptying: Amylin agonism slows the rate at which food exits the
stomach, contributing to prolonged satiety and reduced postprandial glucose excursions.

o Suppression of Glucagon: Davalintide suppresses the post-meal secretion of glucagon,
which helps to lower hepatic glucose output.

The prolonged duration of action of Davalintide compared to native amylin is attributed to a
significantly slower receptor dissociation rate, rather than an extended plasma half-life.
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Davalintide Signaling Pathway in Hindbrain Neurons
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Caption: Davalintide signaling pathway in hindbrain neurons.
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Pharmacological Data
Receptor Binding Affinity

Preclinical studies established Davalintide's profile as a potent agonist at multiple calcitonin-
family receptors. While specific ICso or Ki values are not consistently reported in publicly
available literature, relative affinities have been described.

Table 1: Relative Receptor Binding Affinity of Davalintide

Relative Affinity Compared

Receptor Target CelllTissue Preparation )
to Rat Amylin

Amylin Receptor Rat Nucleus Accumbens Similar

CGRP Receptor Human SK-N-MC Cells ~10-fold Greater

| Calcitonin Receptor | Transfected HEK293 Cells | ~100-fold Greater |

Preclinical Efficacy in Rodent Models

In vivo studies in rodents highlighted Davalintide's enhanced pharmacological properties over
native amylin. These studies formed the basis for its advancement into clinical trials.

Table 2: Summary of Preclinical In Vivo Effects (Davalintide vs. Amylin)
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Parameter Davalintide Rat Amylin Reference

Duration of Food

_ ~23 hours ~6 hours

Intake Suppression
Duration of c-Fos

o ~8 hours ~2 hours
Expression in AP
Gastric Emptying 2 3 ua/k 4.1 ua/k
EDso (Subcutaneous) = HIO -+ HIO
Food Intake EDso

] 5.0 pug/kg 11.3 pg/kg
(Intraperitoneal)
Plasma Half-life (t%2) ~26 minutes Similar

| Weight Loss (Sustained Infusion) | Dose-dependent, fat-specific, and durable | Effective, but
less potent | |

Clinical Studies

Davalintide advanced into Phase Il clinical trials for the treatment of obesity, in a collaboration
between Amylin Pharmaceuticals and Takeda. The trials were designed to assess the safety,
tolerability, and efficacy of Davalintide on weight loss in obese individuals. However, in 2010,
the companies announced the discontinuation of Davalintide's development. The decision was
based on results from a Phase Il trial which indicated that the weight loss and tolerability profile
of Davalintide was not superior to that of other ongoing obesity projects, such as the
combination of pramlintide and metreleptin. Detailed quantitative results from these trials have
not been extensively published.

Key Experimental Protocols
Protocol: c-Fos Immunohistochemistry for Neuronal
Activation

This protocol is used to map neuronal activation in brain regions like the area postrema
following peptide administration.
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Animal Treatment: Administer Davalintide or vehicle (e.g., saline) via intraperitoneal (IP)
injection to rats.

Perfusion and Fixation: At a designated time point post-injection (e.g., 2 or 8 hours), deeply
anesthetize the animals and perform transcardial perfusion with saline followed by 4%
paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Tissue Processing: Post-fix the brain overnight in 4% PFA, then transfer to a 30% sucrose
solution for cryoprotection. Section the hindbrain on a freezing microtome at 40 pm.

Immunostaining:
o Wash sections in PBS.

o Incubate in a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in
PBS) for 1 hour.

o Incubate in primary antibody solution (e.g., rabbit anti-c-Fos, 1:5000) for 48 hours at 4°C.

o Wash and incubate in biotinylated secondary antibody solution (e.g., goat anti-rabbit,
1:500) for 2 hours.

o Wash and incubate in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.

o Develop the signal using a diaminobenzidine (DAB) solution to produce a brown reaction
product in c-Fos-positive nuclei.

Analysis: Mount sections on slides, dehydrate, and coverslip. Quantify the number of c-Fos-
positive cells in specific brain nuclei using light microscopy and image analysis software.

Protocol: Gastric Emptying Scintigraphy
This method measures the rate of solid meal emptying from the stomach.

» Animal Preparation: Fast animals overnight but allow free access to water.

o Radioactive Meal: Prepare a standardized meal (e.g., a small ball of dough or scrambled
egg) mixed with a non-absorbable radioisotope, such as °°™Tc-sulfur colloid.
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o Administration: Allow animals to consume the radiolabeled meal voluntarily. Immediately
following consumption, administer Davalintide or vehicle via subcutaneous (SC) injection.

e Imaging: At various time points (e.g., 0, 1, 2, 4, and 8 hours) post-meal, anesthetize the
animal and acquire images of the stomach region using a gamma camera.

o Data Analysis:

(¢]

Draw a region of interest (ROI) around the stomach on each image to measure radioactive
counts.

o Correct counts for radioactive decay.

o Calculate the percentage of the meal remaining in the stomach at each time point relative
to the initial counts at time 0.

o Plot the percentage of gastric retention over time to determine the emptying rate and half-
time (Tso).
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Experimental Workflow for In Vivo Efficacy Testing

Acute Studies Chronic Studies

1a. Single IP/SC Injection (Davalintide vs. Vehicle) 1b. Sustained Infusion via Osmotic Pump (e.9., 4-8 weeks)

2e. Assess Food Preference (e.g., high-fat vs. chow)

Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

Davalintide represents a significant effort in rational peptide drug design, successfully creating
an amylin analogue with enhanced potency and a prolonged duration of action at a
pharmacodynamic level. Preclinical data strongly supported its potential as a novel anti-obesity
agent by demonstrating superior anorectic effects and fat-specific weight loss compared to
native amylin. Despite this promising preclinical profile, Davalintide's clinical development was
halted as it did not offer a sufficient therapeutic advantage in Phase Il trials. The story of
Davalintide underscores the challenge of translating potent preclinical efficacy into clinical
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superiority and serves as a valuable case study in the development of next-generation
metabolic peptide therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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